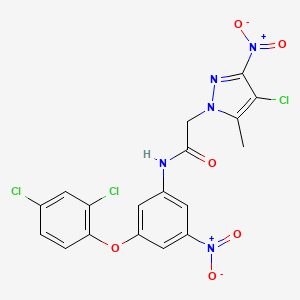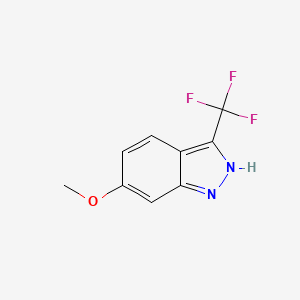
6-Methoxy-3-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a trifluoromethyl group and a methoxy group attached to an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-methoxy-3-nitropyridine with trifluoromethylating agents, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
6-Methoxy-3-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Shares the methoxy group but differs in the core structure.
6-(Trifluoromethyl)pyridine-3-methanol: Contains the trifluoromethyl group but has a pyridine ring instead of an indazole ring.
Uniqueness: 6-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to the combination of its trifluoromethyl and methoxy groups attached to an indazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)13-14-8(6)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
FDUBCEITZTWDFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


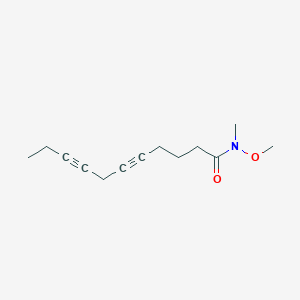
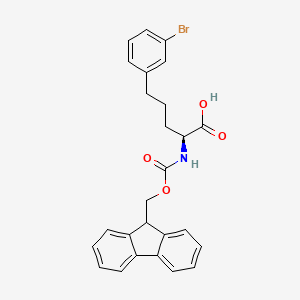
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
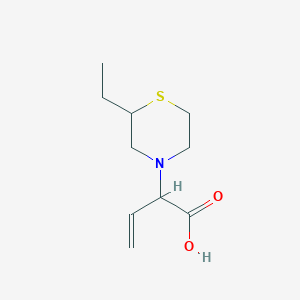
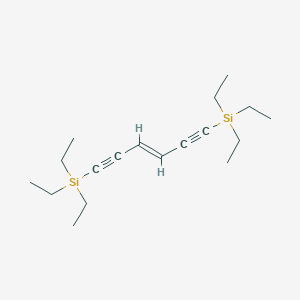
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
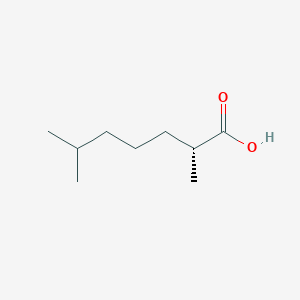
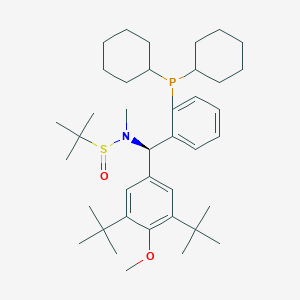
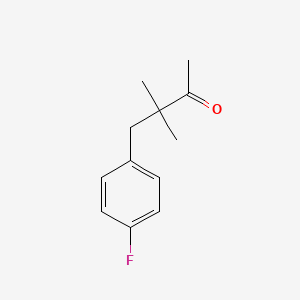
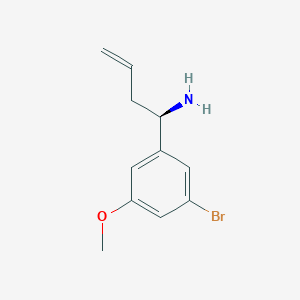
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
